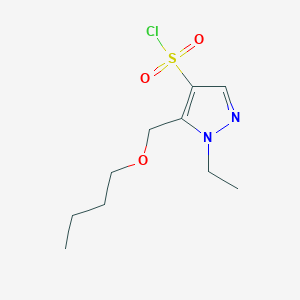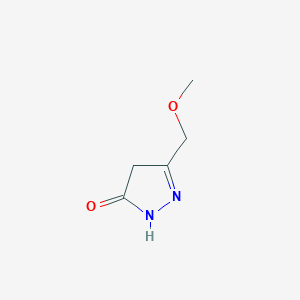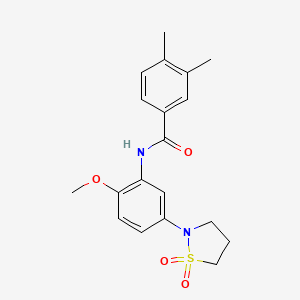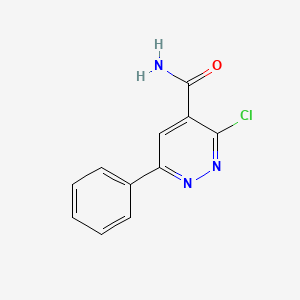
4-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include its reactivity with other substances, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Oxazoles and Triazoles : Kumar et al. (2012) describe a method for synthesizing 2-phenyl-4,5-substituted oxazoles, involving the intramolecular copper-catalyzed cyclization of functionalized enamides. This method can be applied to synthesize compounds like 4-phenyl-N-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide and is useful for producing ester, N-substituted carboxamide, or acyl functionalities in oxazoles (Kumar et al., 2012).
Crystal Structure Analysis : L'abbé et al. (2010) analyzed the crystal structure of a similar compound, providing insights into the molecular structure and arrangement, which can be vital for understanding the properties and potential applications of this compound (L'abbé et al., 2010).
Gas Phase Properties : Wang et al. (2013) studied the gas phase properties of 1,2,3-triazoles, which is crucial for understanding the behavior of such compounds under different physical conditions. This research is relevant for the development of applications involving the gas phase processing or analysis of this compound (Wang et al., 2013).
Biological and Medicinal Applications
Antimicrobial Properties : Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives and evaluated them as possible antimicrobial agents. This suggests potential applications of this compound in the field of antimicrobial drug development (Jadhav et al., 2017).
Antitumor Activity : Research by Stevens et al. (1984) on similar triazole compounds showed promising antitumor activity, suggesting a potential application of this compound in cancer research and therapy (Stevens et al., 1984).
Chemical Reactions and Derivatives : Akat'ev et al. (1992) studied the reactions of derivatives of triazole compounds, leading to the formation of various urea and thiourea derivatives. This research provides insights into the chemical reactivity and potential derivatives of this compound, which can be useful in chemical synthesis and drug design (Akat'ev et al., 1992).
Material Science and Chemistry Applications
Corrosion Protection : Bentiss et al. (2007) explored the use of 4H-triazole derivatives in corrosion protection of mild steel in hydrochloric acid, suggesting a potential application of this compound in material science, particularly in corrosion inhibition (Bentiss et al., 2007).
Lanthanide Metal–Organic Frameworks : Wang et al. (2016) developed lanthanide metal–organic frameworks using a triazole-containing ligand. This suggests possible applications in the creation of advanced materials using this compound for sensing or catalysis (Wang et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-phenyl-N-[2-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)11-8-4-5-9-12(11)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9H,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRZMWZIUFSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2781828.png)




